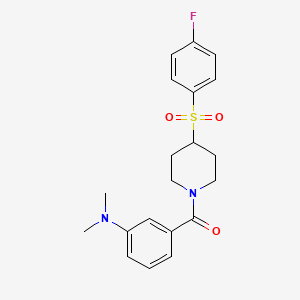
(3-(Dimethylamino)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-(Dimethylamino)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone” is a chemical compound1. Unfortunately, there is not much information available about this specific compound.
Synthesis Analysis
There is no specific information available on the synthesis of this compound. However, it might be synthesized using methods similar to those used for related compounds2.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions of this compound. However, similar compounds have been studied2.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- The compound has been involved in various chemical synthesis processes. For example, its structural analogs have been synthesized through reactions like N-phenylmaltimide reacting with chlorosulfonic acid, leading to sulfonamides and dimethylamides (Cremlyn & Nunes, 1987). Also, similar compounds have been part of one-pot multistep Bohlmann-Rahtz heteroannulation reactions for the synthesis of various pharmaceutical intermediates (Bagley et al., 2005).
Application in Biological Studies
- Compounds with a similar structure have demonstrated significant biological activities. For instance, novel piperidine derivatives, similar in structure, have shown antileukemic activity, exhibiting potential in cancer treatment (Vinaya et al., 2011).
Molecular Probes and Radiolabelling
- Similar compounds have been used as molecular probes in biological research. For instance, fluorescent solvatochromic dyes with dimethylamino and sulfonyl groups have been synthesized for studying biological events and processes, due to their strong solvent-dependent fluorescence (Diwu et al., 1997). Additionally, radiolabelled analogs have been evaluated for potential use in SPECT imaging for serotonin receptors (Blanckaert et al., 2007).
Pharmaceutical Development
- Structurally similar compounds have been synthesized and evaluated for various pharmaceutical applications. For example, derivatives have been investigated for their neuroprotective activities, suggesting potential use in treating neurological disorders (Zhong et al., 2020).
Materials Science
- In materials science, related compounds have been synthesized and utilized. For instance, they have been incorporated into polymers like sulfonated polybenzimidazoles for applications in membrane technology, demonstrating excellent thermal stability and mechanical properties (Liu et al., 2014).
Safety And Hazards
There is no specific safety or hazard information available for this compound. As with all chemicals, it should be handled with appropriate safety precautions.
Direcciones Futuras
The future directions for research on this compound are not clear. It would require further study to determine its potential applications.
Please note that this is a high-level analysis based on the limited information available. For a more detailed analysis, it would be necessary to conduct further research.
Propiedades
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-22(2)17-5-3-4-15(14-17)20(24)23-12-10-19(11-13-23)27(25,26)18-8-6-16(21)7-9-18/h3-9,14,19H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCJKNHEQNZSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Dimethylamino)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

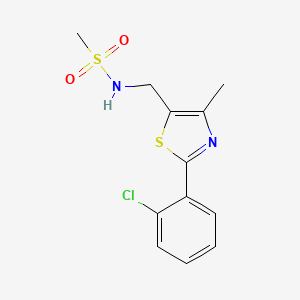
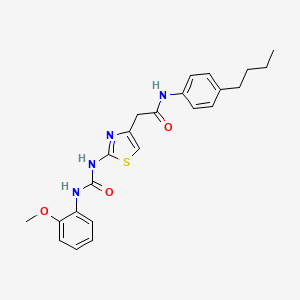
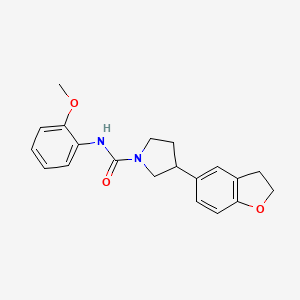
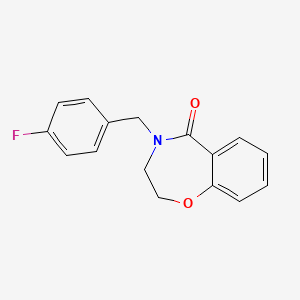
![(3As,6aR)-5-(2-chloroacetyl)-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carbonitrile](/img/structure/B2773202.png)
![3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2773205.png)
![2-[[4-Ethyl-5-[4-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)butyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2773208.png)
![3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2773209.png)
![2-[1-(4-Bromophenyl)cyclobutyl]acetic acid](/img/structure/B2773214.png)
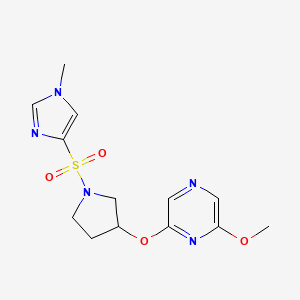
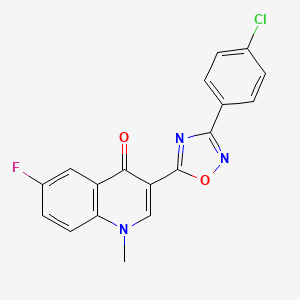
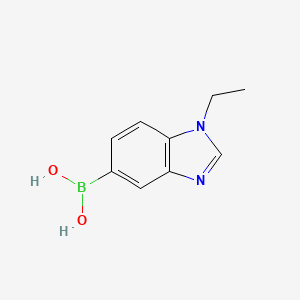
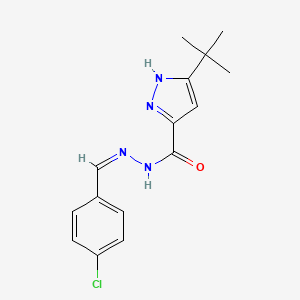
![11-chloro-2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione](/img/structure/B2773219.png)